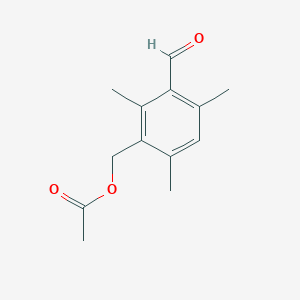

(R)-(4-benzylmorpholin-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The benzomorphan skeleton, to which (R)-(4-benzylmorpholin-2-yl)methanol is related, demonstrates the significant role stereochemistry and modifications at phenolic hydroxyl groups and basic nitrogen play in targeting specific compounds for synthesis of drug candidates for different targets, indicating a versatile structure for synthesis of various compounds (Turnaturi et al., 2018).

Molecular Structure Analysis

Analysis on the catalytic performance of catalysts for methanol carbonylation suggests a deep understanding of molecular interactions and structure-function relationships essential for optimizing chemical synthesis, which can be extrapolated to the study of (R)-(4-benzylmorpholin-2-yl)methanol (Ren, 2023).

Chemical Reactions and Properties

Mechanism studies, such as those on olefin synthesis from methanol and dimethyl ether over zeolite catalysts, offer insights into the reactivity and chemical properties of related compounds. Understanding the mechanisms, including oxonium ylide, carbene, carbocationic pathways, provides a foundation for predicting reactions involving (R)-(4-benzylmorpholin-2-yl)methanol (Khadzhiev et al., 2014).

Physical Properties Analysis

The study of methanol as a liquid hydrogen carrier and its conversion processes, including steam reforming and partial oxidation, highlights the importance of understanding physical properties such as phase behavior, solubility, and thermal stability which are crucial for handling and application of (R)-(4-benzylmorpholin-2-yl)methanol (García et al., 2021).

Chemical Properties Analysis

The comprehensive review on the use of methanol in internal combustion engines, including blending with diesel/biodiesel/ethanol, provides insights into the combustion characteristics and emissions. Such analyses are pertinent to understanding the chemical properties of (R)-(4-benzylmorpholin-2-yl)methanol in various reactions and its potential environmental impact (Pandey, 2022).

科学的研究の応用

Synthesis in Pharmaceutical Intermediates

A key application of (R)-(4-benzylmorpholin-2-yl)methanol is in the synthesis of pharmaceutical intermediates. For example, it has been utilized in the practical synthesis of Chiral 2-Morpholine, specifically in the production of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate. This compound is a crucial starting material for a phase 2 investigational drug candidate at Eli Lilly and Company. The synthesis involves a resolution of a morpholine amide intermediate and a high-yielding Grignard reaction (Kopach et al., 2009).

Applications in Organic Synthesis

(R)-(4-benzylmorpholin-2-yl)methanol is also significant in organic synthesis. It is involved in the synthesis of imidazole derivatives, which can be converted into carbonyl compounds. This showcases the compound's role as a versatile reagent in organic chemistry, enabling the creation of various chemical structures (Ohta et al., 1987).

Catalysis and Hydrogen Transfer

Another significant application is in catalysis, particularly in hydrogen transfer between alcohols and carbonyl compounds. This application is demonstrated in studies involving ruthenium(II)-catalyzed hydrogen transfer, which indicate the potential of (R)-(4-benzylmorpholin-2-yl)methanol in facilitating asymmetric transformations in chemical reactions (Yamakawa et al., 2000).

Electrocatalytic Oxidation

(R)-(4-benzylmorpholin-2-yl)methanol finds applications in the field of electrocatalysis as well. It is used in the electrochemical oxidation of methanol to formic acid, demonstrating its utility in energy technologies such as Direct Methanol Fuel Cells (DMFC) applications. This is an example of its role in advancing renewable energy technologies (Yaqoob et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[(2R)-4-benzylmorpholin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNIKIMRIXHNFF-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353045 |

Source

|

| Record name | (R)-(4-benzylmorpholin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(4-benzylmorpholin-2-yl)methanol | |

CAS RN |

943442-96-4 |

Source

|

| Record name | (R)-(4-benzylmorpholin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)